molecular formula C16H19N3O4S B6978556 2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid

2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid

Cat. No.: B6978556
M. Wt: 349.4 g/mol
InChI Key: LOQBPEVQVUMJNG-UHFFFAOYSA-N
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Description

2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid is a complex organic compound that features a phenylpyrazole moiety linked to a sulfonylpiperidine structure

Properties

IUPAC Name

2-[1-(1-phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-16(21)10-14-8-4-5-9-19(14)24(22,23)15-11-17-18(12-15)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQBPEVQVUMJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid typically involves multi-step organic reactions One common route starts with the preparation of the phenylpyrazole intermediate, which is then sulfonylated to introduce the sulfonyl group The piperidine ring is subsequently constructed and linked to the phenylpyrazole-sulfonyl intermediate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: Noted for their PAK4 inhibitory activity.

Uniqueness

2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpyrazole moiety with a sulfonylpiperidine structure is not commonly found in other compounds, making it a valuable molecule for research and development.

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